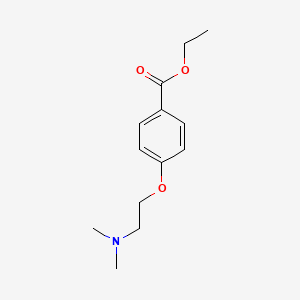
Ethyl 4-(2-(dimethylamino)ethoxy)benzoate
Cat. No. B3119972
Key on ui cas rn:
25773-00-6
M. Wt: 237.29 g/mol
InChI Key: GFOLGIRJSKEGEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07687546B2
Procedure details


20 g (0.12 mol) of ethyl 4-hydroxybenzoate were dissolved in 300 mL of ethylene glycol dimethyl ether in a nitrogen atmosphere. 11.6 g (0.29 mol) of 60% sodium hydroxide were added in portions over the course of 25 minutes while stirring at room temperature followed by heating to 50° C. and stirring for 1 hour. Moreover, 29.4 g (0.14 mol) of [2-(methanesulfonyloxy)ethyl]dimethylammonium chloride were added in portions over the course of 1 hour at the same temperature followed by additionally stirring for 2 hours. After adding 4 mL of acetic acid while cooling with ice, the precipitate that formed was filtered out. The filtrate was concentrated and ethyl acetate was added to the residue followed by extraction with 3% sulfuric acid. After washing the aqueous phase with ethyl acetate, potassium hydrogen carbonate was added to bring to pH8 followed by extraction with ethyl acetate. The organic layer was dried with magnesium sulfate followed by distilling off the solvent to obtain 26.3 g of the target substance (yield: 92%).



Name
[2-(methanesulfonyloxy)ethyl]dimethylammonium chloride
Quantity
29.4 g
Type
reactant
Reaction Step Three


Yield
92%
Identifiers


|
REACTION_CXSMILES
|
[OH:1][C:2]1[CH:12]=[CH:11][C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[CH:4][CH:3]=1.[OH-].[Na+].[Cl-].CS(O[CH2:21][CH2:22][NH+:23]([CH3:25])[CH3:24])(=O)=O.C(O)(=O)C>COCCOC>[CH3:24][N:23]([CH3:25])[CH2:22][CH2:21][O:1][C:2]1[CH:3]=[CH:4][C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[CH:11][CH:12]=1 |f:1.2,3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
OC1=CC=C(C(=O)OCC)C=C1
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
COCCOC
|
Step Two
|
Name
|
|
|
Quantity
|
11.6 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Three
|
Name
|
[2-(methanesulfonyloxy)ethyl]dimethylammonium chloride
|
|
Quantity
|
29.4 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].CS(=O)(=O)OCC[NH+](C)C
|
Step Four
|
Name
|
|
|
Quantity
|
4 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
while stirring at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
by heating to 50° C.
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirring for 1 hour
|
|
Duration
|
1 h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
by additionally stirring for 2 hours
|
|
Duration
|
2 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
while cooling with ice
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the precipitate that formed
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was filtered out
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
ethyl acetate was added to the residue
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
followed by extraction with 3% sulfuric acid
|
WASH
|
Type
|
WASH
|
|
Details
|
After washing the aqueous phase with ethyl acetate, potassium hydrogen carbonate
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
followed by extraction with ethyl acetate
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried with magnesium sulfate
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
by distilling off the solvent
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to obtain 26.3 g of the target substance (yield: 92%)
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
CN(CCOC1=CC=C(C(=O)OCC)C=C1)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 92% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
